molecular formula C18H18ClN3O4S B15001960 N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B15001960
M. Wt: 407.9 g/mol
InChI Key: DDXRAJZDQNSZNN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and a chlorophenyl ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the sulfonamide group and the chlorophenyl ethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide

InChI

InChI=1S/C18H18ClN3O4S/c1-21-16-8-7-14(11-15(16)17(23)22(2)18(21)24)27(25,26)20-10-9-12-3-5-13(19)6-4-12/h3-8,11,20H,9-10H2,1-2H3

InChI Key

DDXRAJZDQNSZNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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